tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H20FN3O5 and a molecular weight of 353.35 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a fluoro-nitrobenzoyl moiety, and a carboxylate group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the tert-butyl group: The tert-butyl group is introduced by reacting the piperazine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the fluoro-nitrobenzoyl moiety: The fluoro-nitrobenzoyl moiety is attached to the piperazine ring by reacting the tert-butyl piperazine with 2-fluoro-5-nitrobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the development of new chemical entities with potential biological activities .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is also employed in the development of new drugs targeting specific biological pathways .
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its derivatives have shown promise as inhibitors of specific enzymes and receptors involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The fluoro-nitrobenzoyl moiety plays a crucial role in the compound’s binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Proteins: Interaction with proteins involved in disease processes, such as cancer or neurological disorders.
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate is unique due to the presence of the fluoro-nitrobenzoyl moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity and binding affinity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-10-11(20(23)24)4-5-13(12)17/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWONAYYXJOZYRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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